3-cis-Hydroxyglibenclamide

Description

Structure

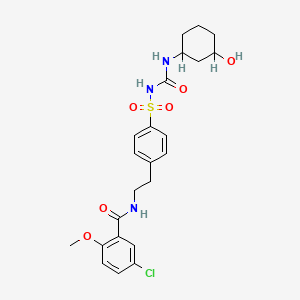

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 |

Source

|

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-07-9, 23074-02-4 |

Source

|

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cis-Hydroxyglibenclamide (B13724726), a primary active metabolite of the second-generation sulfonylurea glibenclamide (glyburide), contributes to the overall hypoglycemic effect of the parent drug. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions with the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development efforts in the field of diabetes and metabolic disorders.

Introduction

Glibenclamide is a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes mellitus.[1] Following administration, it is extensively metabolized in the liver, primarily by CYP2C9, into two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[2] Both metabolites exhibit hypoglycemic properties by stimulating insulin (B600854) secretion from pancreatic β-cells.[3][4] Understanding the specific mechanism of action of these metabolites, particularly this compound, is crucial for a comprehensive understanding of glibenclamide's therapeutic and potential adverse effects, especially in contexts of prolonged action or in patients with altered metabolic or renal function.[5]

Core Mechanism of Action: Inhibition of the Pancreatic KATP Channel

The primary mechanism of action of this compound mirrors that of its parent compound, glibenclamide, which is the inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1][6]

The pancreatic KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][7] The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.

The binding of this compound to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to its closure.[6] This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The subsequent opening of voltage-dependent calcium channels triggers an influx of extracellular calcium ions. The elevated intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules, leading to an increase in insulin secretion into the bloodstream.[1][6]

Signaling Pathway Diagram

Quantitative Pharmacodynamic Data

| Compound | CEss50 (ng/mL) | Emax (% Blood Glucose Reduction) | Mean Blood Glucose Reduction (% AUC 0-5h)[3][4] |

| This compound (M2) | 37 | 27% | 12.5 ± 2.3% |

| 4-trans-Hydroxyglibenclamide (M1) | 23 | 40% | 18.2 ± 3.3% |

| Glibenclamide (intravenous) | 108 | 56% | 19.9 ± 2.1% |

| Glibenclamide (oral) | - | - | 23.8 ± 1.2% |

CEss50: Steady-state serum concentration at 50% of maximal effect. A lower value indicates higher potency. Emax: Maximum observed effect. % AUC: Percent of area under the curve.

These data indicate that this compound is more potent than the parent drug glibenclamide in vivo, as evidenced by a lower CEss50 value. However, its maximal hypoglycemic effect (Emax) is less pronounced.

Detailed Experimental Protocols

The characterization of the mechanism of action of sulfonylureas and their metabolites relies on established in-vitro and in-vivo methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to its receptor. For this compound, this would involve assessing its ability to displace a radiolabeled ligand, such as [³H]glibenclamide, from the SUR1 subunit of the KATP channel expressed in a suitable cell line (e.g., HEK293 cells).

General Protocol Outline:

-

Membrane Preparation: Cells expressing the KATP channel (SUR1/Kir6.2) are harvested and homogenized to isolate the cell membranes.

-

Incubation: A fixed concentration of [³H]glibenclamide is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the membrane-bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

References

- 1. 3-Morpholinosydnonimine as instigator of a glibenclamide-sensitive reduction in the insulin secretory rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-cis-Hydroxyglibenclamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-cis-Hydroxyglibenclamide (B13724726), an active metabolite of the second-generation sulfonylurea, glibenclamide. Glibenclamide is widely prescribed for the management of type 2 diabetes mellitus, and its metabolites are known to contribute to its therapeutic and adverse effects. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to support further research and drug development efforts in this area.

Introduction

Glibenclamide, also known as glyburide (B1671678), is a potent oral hypoglycemic agent that stimulates insulin (B600854) secretion from pancreatic β-cells.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[2][3] These metabolites, particularly M2, exhibit significant hypoglycemic activity and contribute to the overall pharmacological effect of the parent drug.[4] Understanding the distinct pharmacological profile of this compound is crucial for a complete comprehension of glibenclamide's therapeutic window and potential for adverse effects, such as prolonged hypoglycemia.

Mechanism of Action

Like its parent compound, this compound exerts its primary pharmacological effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[4]

K-ATP Channel Inhibition

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four sulfonylurea receptor 1 (SUR1) subunits that regulate channel activity.[5] In the resting state, these channels are open, allowing potassium ion efflux and maintaining the hyperpolarized state of the β-cell membrane.

This compound, like other sulfonylureas, binds to the SUR1 subunit of the K-ATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The closure of K-ATP channels inhibits the outward flow of potassium ions, causing a depolarization of the β-cell membrane.

Insulin Secretion Cascade

The membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium ions leads to a rise in intracellular calcium concentration. This increase in cytosolic calcium is a critical signal for the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream.

Figure 1: Signaling pathway of this compound-induced insulin secretion.

Pharmacological Data

Pharmacodynamics

The pharmacodynamic properties of this compound have been investigated in humans, revealing its significant contribution to the glucose-lowering effect of glibenclamide.[4]

| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide (Gb) | Reference |

| CEss50 (ng/mL) | 37 | 23 | 108 | [4] |

| kEO (h⁻¹) | 0.479 | 0.178 | 1.59 | [4] |

| Emax (%) | 27 | 40 | 56 | [4] |

| CEss50: Steady-state serum concentration producing 50% of the maximal effect; kEO: Elimination rate constant from the effect site; Emax: Maximum observed effect (percent blood glucose reduction). |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects, highlighting differences in its distribution and clearance compared to the parent drug.[6]

| Parameter | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) | Glibenclamide (Gb) | Reference |

| Volume of Distribution (Vd) (L) | 15.5 ± 5.5 | 20.8 ± 8.4 | 7.44 ± 1.53 (IV) | [6] |

| Total Clearance (CL) (L/h) | 10.4 ± 1.3 | 11.9 ± 1.7 | 4.42 ± 0.56 (IV) | [6] |

| Renal Clearance (CLr) (L/h) | 8.6 ± 1.6 | 13.5 ± 3.7 | - | [6] |

| Data are presented as mean ± SD. |

Experimental Protocols

Quantification of this compound by HPLC

This protocol provides a general framework for the determination of glibenclamide and its metabolites in biological matrices.

Figure 2: General workflow for HPLC-based quantification of glibenclamide metabolites.

Methodology:

-

Sample Preparation: Biological samples (serum or plasma) are subjected to a liquid-liquid or solid-phase extraction to isolate the analytes from matrix components.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate the parent drug and its metabolites.

-

Detection: The eluted compounds are detected using a UV detector at a specific wavelength (e.g., 230 nm) or by mass spectrometry for higher sensitivity and specificity.

-

Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of the analyte.

In Vitro Insulin Secretion Assay

This assay is used to assess the direct effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

-

Cell Culture: Pancreatic β-cells are cultured under standard conditions.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: The cells are then incubated with a buffer containing a stimulatory concentration of glucose in the presence or absence of this compound.

-

Sample Collection: The supernatant is collected at the end of the incubation period.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Off-Target Effects

While specific off-target screening for this compound is not extensively reported in the literature, the parent compound, glibenclamide, is known to interact with sulfonylurea receptors in other tissues, such as the heart (SUR2A) and smooth muscle (SUR2B). This can lead to cardiovascular side effects.[5] It is plausible that this compound may also exhibit some activity at these off-target sites, but further investigation is required to determine its selectivity profile.

Conclusion

This compound is a pharmacologically active metabolite of glibenclamide that significantly contributes to the glucose-lowering effects of the parent drug. Its distinct pharmacokinetic and pharmacodynamic profile, characterized by a lower CEss50 and a longer elimination half-life from the effect site compared to glibenclamide, underscores its importance in the overall therapeutic and toxicological profile of glibenclamide therapy. Further research is warranted to fully elucidate its binding affinity to the SUR1 receptor, its detailed downstream signaling pathways, and its potential off-target effects. This knowledge will be invaluable for the development of safer and more effective therapeutic strategies for the management of type 2 diabetes.

References

- 1. Effects of glibenclamide on pancreatic beta-cell proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the kinetics of glyburide and its active metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-cis-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide (B13724726) is one of the two major active metabolites of the second-generation sulfonylurea antidiabetic drug, glibenclamide (also known as glyburide).[1][2] While glibenclamide has been a cornerstone in the management of type 2 diabetes for decades, a comprehensive understanding of its metabolites is crucial for a complete picture of its therapeutic and potential adverse effects. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, potency, and the experimental methodologies used for its characterization.

Mechanism of Action: Modulating Insulin (B600854) Secretion

The primary biological activity of this compound is its ability to stimulate insulin secretion from pancreatic β-cells, thereby exerting a hypoglycemic effect.[1] This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the β-cell membrane.

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In the resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.

Similar to its parent compound, this compound is believed to bind to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The resulting decrease in potassium efflux causes the β-cell membrane to depolarize. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration is the key signal that initiates the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

Quantitative Pharmacodynamic Parameters

A clinical study in healthy human subjects has provided valuable quantitative data on the hypoglycemic effect of this compound following intravenous administration. These parameters offer insights into its potency and efficacy compared to its parent compound.

| Parameter | This compound (M2) | Glibenclamide (Gb) | Reference |

| CEss50 (ng/mL) | 37 | 108 | [2] |

| Emax (%) | 27 | 56 | [2] |

| Equilibration Half-life (kE0-HL) (h) | 1.4 | 0.44 | [2] |

CEss50 : The steady-state serum concentration required to produce 50% of the maximal effect. A lower CEss50 value indicates higher potency. The data suggests that this compound is more potent than glibenclamide at the target site, although its overall maximal effect is lower.

Emax : The maximal blood glucose reduction observed. This represents the efficacy of the compound. This compound has a lower maximal effect compared to glibenclamide.

Equilibration Half-life (kE0-HL) : The time it takes for the concentration in the effect compartment to reach 50% of the steady-state concentration. This parameter reflects the delay between changes in plasma concentration and the observed effect.

Detailed Experimental Protocols

The characterization of the biological activity of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

KATP Channel Activity Assay (Electrophysiology)

This protocol describes the use of the patch-clamp technique to directly measure the effect of this compound on KATP channel activity in isolated pancreatic β-cells or a suitable cell line expressing the channel.

Objective: To determine if this compound directly inhibits KATP channels.

Materials:

-

Isolated pancreatic islets or insulin-secreting cell line (e.g., MIN6)

-

Collagenase P

-

Culture medium (e.g., RPMI-1640)

-

Extracellular (bath) solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.

-

Intracellular (pipette) solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 CaCl2, 10 EGTA, pH 7.2 with KOH.

-

This compound stock solution (in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Preparation: Isolate pancreatic islets by collagenase digestion or culture the insulin-secreting cell line. Prepare a single-cell suspension.

-

Patch-Clamp Recording:

-

Use the inside-out patch configuration to expose the intracellular face of the membrane to the bath solution.

-

Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Excise the membrane patch.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

-

Application of this compound:

-

Perfuse the excised patch with the extracellular solution to record baseline KATP channel activity.

-

Apply increasing concentrations of this compound to the bath solution.

-

Record channel activity at each concentration.

-

-

Data Analysis:

-

Measure the channel open probability (NPo) at each concentration.

-

Plot the percentage inhibition of channel activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Insulin Secretion Assay

This assay measures the amount of insulin released from isolated pancreatic islets in response to this compound.

Objective: To quantify the insulinotropic effect of this compound.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.1% BSA and different glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

-

This compound stock solution (in DMSO)

-

Insulin immunoassay kit (e.g., ELISA or RIA)

Procedure:

-

Islet Preparation: Isolate pancreatic islets and allow them to recover overnight in culture.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration for 1-2 hours to establish a basal insulin secretion rate.

-

Incubation:

-

Transfer groups of islets to tubes containing KRB buffer with low glucose and various concentrations of this compound.

-

Include positive (e.g., high glucose or glibenclamide) and negative (low glucose with vehicle) controls.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin immunoassay.

-

Data Analysis:

-

Normalize insulin secretion to the number of islets or total protein/DNA content.

-

Plot the insulin secretion against the this compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

In Vivo Hypoglycemic Effect Assessment

This protocol outlines the measurement of the blood glucose-lowering effect of this compound in an animal model.

Objective: To evaluate the in vivo hypoglycemic activity of this compound.

Materials:

-

Animal model (e.g., healthy male Wistar rats or a diabetic mouse model)

-

This compound formulation for administration (e.g., dissolved in a suitable vehicle for oral or intravenous administration)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions and fast them overnight with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from the tail vein.

-

Compound Administration: Administer a single dose of this compound or vehicle to the respective groups of animals.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-administration.

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the blood glucose-time profile.

-

Determine the percentage reduction in blood glucose compared to the vehicle control group.

-

Conclusion

This compound is a biologically active metabolite of glibenclamide that contributes to the overall hypoglycemic effect of the parent drug. Its mechanism of action involves the closure of KATP channels in pancreatic β-cells, leading to increased insulin secretion. While it appears to be more potent than glibenclamide at the molecular target, its maximal glucose-lowering effect is less pronounced. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other sulfonylurea metabolites, which is essential for a comprehensive understanding of their pharmacology and for the development of safer and more effective antidiabetic therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely-used anti-diabetic drug, glibenclamide (glyburide). This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and summarizes key quantitative data.

Introduction

Glibenclamide is a second-generation sulfonylurea that effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated metabolites.[2] Among these, this compound (M2b metabolite) is pharmacologically active, exhibiting approximately 50% of the hypoglycemic activity of the parent compound.[3] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of glibenclamide, as well as for the development of new anti-diabetic agents.

Synthesis of this compound

While this compound is commercially available as a reference standard, a detailed, publicly available protocol for its de novo chemical synthesis is not extensively documented. The following represents a plausible and chemically sound synthetic approach based on established organic chemistry principles and the known synthesis of glibenclamide.

The proposed synthesis involves two main stages:

-

Preparation of the key intermediate: 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

-

Synthesis of cis-3-hydroxycyclohexyl isocyanate and its subsequent reaction with the sulfonamide intermediate.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I)

-

Step 1: Synthesis of N-(2-Phenylethyl)-5-chloro-2-methoxybenzamide (E)

-

To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add triethylamine.

-

Cool the mixture in an ice bath and add a solution of 5-chloro-2-methoxybenzoyl chloride in dichloromethane (B109758) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

-

-

Step 2: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride (G)

-

Add N-(2-phenylethyl)-5-chloro-2-methoxybenzamide portion-wise to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Step 3: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I)

-

Dissolve the sulfonyl chloride from the previous step in a suitable solvent like acetone (B3395972).

-

Add this solution dropwise to a stirred, cooled (0°C) concentrated aqueous ammonia (B1221849) solution.

-

Stir the mixture for several hours at room temperature.

-

Remove the acetone under reduced pressure and collect the precipitate by filtration.

-

Wash the solid with water and dry to obtain the desired sulfonamide intermediate.

-

Protocol 2.2.2: Synthesis of this compound (M)

-

Step 1: Preparation of cis-3-hydroxycyclohexyl isocyanate (L)

-

cis-3-Aminocyclohexanol can be synthesized via stereoselective methods.

-

React cis-3-aminocyclohexanol with a phosgene (B1210022) equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., toluene) to yield cis-3-hydroxycyclohexyl isocyanate.

-

-

Step 2: Condensation to form this compound (M)

-

Dissolve 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (I) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium tert-butoxide, to the solution.

-

Add a solution of cis-3-hydroxycyclohexyl isocyanate (L) in DMF dropwise at 0-5°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Pour the reaction mixture into dilute acid (e.g., 1N HCl) at low temperature to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [4] |

| Molecular Weight | 510.00 g/mol | [3] |

| CAS Number | 23074-02-4 | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 191-193°C | [3] |

| Solubility | Slightly soluble in DMSO and methanol (B129727) | [3] |

| Purity (by HPLC) | ≥97% | [3] |

Analytical Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

Protocol 3.3.1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 60:40 (v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm or 300 nm.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 100 µg/mL.

-

Procedure: Inject a suitable volume (e.g., 20 µL) of the sample solution into the HPLC system. Record the chromatogram and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the ethyl bridge, the cyclohexyl ring protons (including the proton on the carbon bearing the hydroxyl group), and the amide and urea (B33335) protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the different functional groups.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments can be performed.

Protocol 3.3.3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Procedure: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 510.1 or the deprotonated molecule [M-H]⁻ at m/z 508.1, consistent with the molecular formula C₂₃H₂₈ClN₃O₆S.

Signaling Pathway

As an active metabolite of glibenclamide, this compound is understood to exert its hypoglycemic effect through the same mechanism as the parent drug. This involves the regulation of insulin secretion in pancreatic β-cells.

Caption: Mechanism of action of this compound in pancreatic β-cells.

The binding of this compound to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane, leads to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic pathway offers a viable route for its preparation in a laboratory setting. The detailed characterization protocols are essential for verifying the identity and purity of the synthesized compound, ensuring its suitability for further pharmacological and metabolic research. A thorough understanding of this active metabolite is critical for advancing our knowledge of glibenclamide's clinical pharmacology and for the broader field of diabetes drug development.

References

Elucidation of the 3-cis-Hydroxyglibenclamide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-cis-hydroxyglibenclamide (B13724726), a principal active metabolite of the widely prescribed anti-diabetic drug, glibenclamide (glyburide). A meticulous examination of its chemical architecture is paramount for understanding its pharmacological and toxicological profiles. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are pivotal in confirming the metabolite's molecular formula, connectivity, and stereochemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to offer a complete guide for researchers in the field.

Introduction

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two major hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1] Both of these metabolites exhibit hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells.[2][3] The precise characterization of these metabolites is crucial for a thorough understanding of the drug's overall efficacy and safety profile. This guide focuses on the structure elucidation of this compound, detailing the analytical journey from isolation to the definitive confirmation of its three-dimensional structure.

Molecular Structure and Physicochemical Properties

The fundamental identification of this compound begins with the determination of its basic physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [4] |

| Molecular Weight | 510.00 g/mol | [4] |

| CAS Number | 23074-02-4 | [4] |

| Appearance | White to off-white powder | - |

| Melting Point | 191-193°C | - |

| Solubility | Slightly soluble in DMSO and methanol (B129727) | - |

Key Experimental Protocols for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of sophisticated analytical techniques. The general workflow for this process is outlined below.

Caption: General workflow for the isolation, analysis, and structure confirmation of this compound.

Isolation and Purification

Protocol: High-Performance Liquid Chromatography (HPLC)

A standard protocol for the analytical separation of glibenclamide and its metabolites would involve reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides information about the molecular structure through fragmentation patterns.

Protocol: LC-MS/MS Analysis

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Collision Gas: Argon.

-

Data Acquisition: Full scan MS and product ion scans of the precursor ion.

Expected High-Resolution Mass Spectrometry Data

| Adduct | Calculated m/z |

| [M+H]⁺ | 510.1460 |

| [M+Na]⁺ | 532.1279 |

| [M+K]⁺ | 548.1018 |

Hypothetical MS/MS Fragmentation

The fragmentation of this compound would likely involve cleavage at the sulfonylurea and amide bonds.

Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry.

Protocol: NMR Sample Preparation and Analysis

-

Sample: 5-10 mg of purified this compound.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Spectrometer: 500 MHz or higher field strength.

-

Experiments:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon skeleton information.

-

2D NMR (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

-

NOESY or ROESY to determine through-space proton proximities, which is critical for stereochemical assignment.

-

Hypothetical ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Aromatic Protons | 7.0 - 8.5 | m | - |

| -NH- (amide) | ~8.7 | t | ~5.5 |

| -NH- (sulfonylurea) | ~7.8 | d | ~8.0 |

| -NH- (cyclohexyl) | ~6.5 | d | ~7.5 |

| -OCH₃ | ~3.9 | s | - |

| H-3 (cyclohexyl) | ~3.5 | m | - |

| -CH₂-CH₂- | 2.8 - 3.5 | m | - |

| Cyclohexyl Protons | 1.0 - 2.0 | m | - |

Hypothetical ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (amide) | ~165 |

| C=O (sulfonylurea) | ~153 |

| Aromatic Carbons | 110 - 160 |

| C-3 (cyclohexyl) | ~70 |

| -OCH₃ | ~56 |

| -CH₂-CH₂- | ~35, ~40 |

| Cyclohexyl Carbons | 20 - 40 |

Stereochemistry Determination

The "cis" designation in this compound refers to the relative orientation of the hydroxyl group and the sulfonylurea moiety on the cyclohexyl ring. This is a critical aspect of the structure that significantly influences its biological activity.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments are instrumental in determining the stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For this compound, a key NOE would be expected between the proton on the carbon bearing the hydroxyl group (H-3) and the proton on the carbon attached to the nitrogen of the sulfonylurea (H-1). In the cis isomer, these protons are on the same side of the ring, leading to a detectable NOE. In the trans isomer, they would be on opposite sides and too far apart to produce a significant NOE.

Caption: Simplified representation of the key NOE interaction expected for the cis-isomer.

Signaling Pathway

Like its parent compound, this compound exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[5][6]

Caption: Signaling pathway for insulin secretion stimulated by this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. The combination of mass spectrometry for molecular weight and fragmentation information, and comprehensive 1D and 2D NMR spectroscopy for connectivity and stereochemical assignment, provides an unambiguous confirmation of its structure. This detailed understanding is fundamental for further pharmacological and toxicological assessments, contributing to the safe and effective use of glibenclamide in the treatment of type 2 diabetes.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of 3-cis-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, resulting in the formation of two major metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-Hydroxyglibenclamide (M2). Emerging evidence indicates that these metabolites, particularly this compound, are not inert but possess significant hypoglycemic activity.[1] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Pharmacokinetic Properties

This compound is an active metabolite of glibenclamide that contributes to the overall glucose-lowering effect of the parent drug.[1] Its pharmacokinetic profile has been investigated following the administration of glibenclamide and, in some studies, directly via intravenous administration to elucidate its intrinsic properties.

Absorption

As a metabolite, the appearance of this compound in the systemic circulation is dependent on the absorption and subsequent metabolism of the parent compound, glibenclamide. Following oral administration of glibenclamide, this compound is formed in the liver and then enters the bloodstream.

Distribution

Studies involving the intravenous administration of this compound to healthy subjects have provided data on its distribution characteristics.

Metabolism and Excretion

This compound is a product of the metabolism of glibenclamide. Limited information is available regarding its further metabolism. The primary route of elimination for glibenclamide and its metabolites is through both renal and biliary excretion.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Healthy Subjects

| Parameter | Value | Unit | Reference |

| Steady-state serum concentration for 50% of maximal effect (CEss50) | 37 | ng/mL | [1] |

| Elimination rate constant from the effect site (kEO) | 0.479 | h⁻¹ | [1] |

| Equilibration half-life at the effect site (t½ kEO) | 1.4 | h | [1] |

Table 2: Peak Serum Concentrations of this compound after Oral Glibenclamide Administration in Patients with Normal and Impaired Renal Function

| Patient Group | Peak Serum Value (Cmax) | Unit | Reference |

| Impaired Renal Function | 7 - 22 | ng/mL | |

| Normal Renal Function | <5 - 18 | ng/mL |

Signaling Pathway

The hypoglycemic effect of glibenclamide and its active metabolites is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. While direct binding studies for this compound are not extensively reported, its activity strongly suggests a similar mechanism of action to its parent compound. The binding of the sulfonylurea to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to channel closure. This, in turn, causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.

Glibenclamide/3-cis-Hydroxyglibenclamide signaling pathway in pancreatic β-cells.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.

Protocol: Quantification of this compound in Human Plasma by HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a suitable internal standard (e.g., another sulfonylurea like glipizide).

-

Vortex mix for 30 seconds.

-

Add 5.0 mL of an organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection: UV detector set at a wavelength of approximately 230 nm.

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

This compound is a pharmacologically active metabolite of glibenclamide that plays a role in the overall therapeutic effect of the parent drug. Understanding its pharmacokinetic properties is essential for a complete comprehension of glibenclamide's action and for the development of new therapeutic strategies in the management of type 2 diabetes. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the complete pharmacokinetic profile and the precise molecular interactions of this compound.

References

The Insulinotropic Effects of 3-cis-Hydroxyglibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by the stimulation of insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver into two major metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2). While initially considered less active, studies have demonstrated that these metabolites, including this compound, possess hypoglycemic properties by promoting insulin release. This technical guide provides a comprehensive overview of the current understanding of the effects of this compound on insulin secretion, its underlying mechanisms, and detailed experimental protocols to facilitate further research in this area.

Introduction

Sulfonylureas exert their insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding leads to the closure of the KATP channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. The metabolism of glibenclamide into active metabolites has significant clinical implications, particularly in patients with impaired renal function where accumulation of these metabolites can occur. This guide focuses specifically on the 3-cis-hydroxy metabolite (M2) and its role in insulin secretion.

Quantitative Data on the Effect of this compound on Insulin Secretion and Blood Glucose

| Compound | Administration Route | Dose | Primary Outcome | Result | Citation |

| This compound (M2) | Intravenous | 3.5 mg | Blood Glucose Reduction (AUC 0-5h) | 12.5 ± 2.3% | [1][2] |

| 4-trans-hydroxy-glibenclamide (M1) | Intravenous | 3.5 mg | Blood Glucose Reduction (AUC 0-5h) | 18.2 ± 3.3% | [1][2] |

| Glibenclamide (Gb) | Intravenous | 3.5 mg | Blood Glucose Reduction (AUC 0-5h) | 19.9 ± 2.1% | [1][2] |

| Glibenclamide (Gb) | Oral | 3.5 mg | Blood Glucose Reduction (AUC 0-5h) | 23.8 ± 1.2% | [1][2] |

| Placebo | Intravenous | - | Blood Glucose Reduction (AUC 0-5h) | - | [1][2] |

Table 1: In vivo effects of this compound and related compounds on blood glucose in healthy subjects.

In the same study, intravenous administration of 3.5 mg of this compound resulted in a significant increase in serum insulin levels, confirming its insulin-releasing effect.[1][2]

Mechanism of Action: The KATP Channel Pathway

The primary mechanism of action for sulfonylureas, including their active metabolites, is the inhibition of the KATP channel in pancreatic β-cells.

This pathway illustrates that this compound, like its parent compound, is expected to bind to the SUR1 subunit of the KATP channel. This interaction inhibits the channel's activity, leading to a cascade of events that culminates in the secretion of insulin.

Detailed Experimental Protocols

To facilitate further investigation into the direct effects of this compound, the following detailed experimental protocols are provided. These are adapted from established methods for studying glibenclamide and can be specifically applied to its metabolite.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol details a static incubation method to quantify insulin secretion from isolated pancreatic islets in response to this compound.

Materials:

-

Isolated pancreatic islets (e.g., from mouse, rat, or human donor)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

-

Multi-well plates (24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Islet Preparation: After isolation, allow islets to recover in culture medium for at least 1 hour.

-

Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 60 minutes at 37°C to allow insulin secretion to return to a basal level.

-

Static Incubation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

-

Control (basal): 2.8 mM glucose + vehicle (DMSO)

-

Control (stimulated): 16.7 mM glucose + vehicle (DMSO)

-

Test conditions: 16.7 mM glucose + varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM)

-

-

Incubate for 60 minutes at 37°C.

-

Sample Collection: Collect the supernatant from each well for insulin measurement.

-

Insulin Assay: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express insulin secretion as a fold-change over the basal control. Plot the dose-response curve and calculate the EC50 value for this compound.

References

Methodological & Application

Application Note: Quantification of 3-cis-Hydroxyglibenclamide in Human Serum and Urine by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-cis-Hydroxyglibenclamide, a primary metabolite of the antidiabetic drug glibenclamide, in human serum and urine. The method involves a liquid-liquid extraction procedure followed by isocratic separation on a C18 column with UV detection at 203 nm. This protocol provides the necessary detail for researchers to implement a reliable and reproducible method for pharmacokinetic and metabolic studies of glibenclamide.

Introduction

Glibenclamide is a potent second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. The drug is extensively metabolized in the liver to two main hydroxylated metabolites, 4-trans-hydroxyglibenclamide and this compound. The quantification of these metabolites, particularly this compound, is crucial for understanding the pharmacokinetics, metabolism, and overall therapeutic and potential toxic effects of the parent drug. This document provides a detailed protocol for the determination of this compound in biological matrices using HPLC with UV detection.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Glibenclamide reference standard

-

Internal Standard (IS) - A suitable compound with similar chromatographic and extraction properties (e.g., a related sulfonylurea).

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

-

Human serum and urine (drug-free)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column is recommended. A suitable example is a 5 µm, 250 x 4.6 mm column.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with orthophosphoric acid) is typically used. The exact ratio should be optimized for best separation, with a common starting point being a 3:2 or similar ratio of the organic to aqueous phase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: 203 nm[1].

-

Injection Volume: 20 µL.

Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of serum or urine sample in a centrifuge tube, add the internal standard.

-

Add 5.0 mL of an extraction solvent mixture of n-hexane and dichloromethane (1:1, v/v)[1].

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.

-

Vortex briefly to dissolve the residue.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare a stock solution of this compound in a suitable solvent such as methanol.

-

Prepare working standard solutions by serial dilution of the stock solution.

-

Spike drug-free serum or urine with the working standard solutions to create calibration standards at a minimum of five different concentration levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC method for this compound quantification. The exact values will need to be established during method validation in your laboratory.

| Parameter | Typical Value |

| Linearity Range | To be determined (e.g., 5 - 500 ng/mL) |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Retention Time | Analyte and IS specific |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic pathway leading to this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound in human serum and urine. The protocol is suitable for pharmacokinetic and drug metabolism studies, offering the required sensitivity and specificity for the analysis of this key glibenclamide metabolite. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide is a significant metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Accurate and sensitive quantification of glibenclamide and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Profile of this compound

| Parameter | Value | Reference |

| Synonyms | 3-cis-Hydroxycyclohexyl glyburide (B1671678), cis-3-Hydroxyglyburide | [2][3] |

| Molecular Formula | C23H28ClN3O6S | [2][3] |

| Molecular Weight | 510.00 g/mol | [2][4] |

| CAS Number | 23074-02-4 | [2] |

Quantitative Mass Spectrometry Analysis

The analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method relies on Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Mass Spectrometry Parameters

While specific MRM transitions for this compound are not explicitly detailed in the provided search results, a method for glibenclamide and its five metabolites provides a strong basis.[5] Based on the structure of this compound (glibenclamide with an added hydroxyl group), the precursor ion ([M+H]+) would be approximately m/z 510.1. Predicted fragmentation data suggests potential product ions. The following table outlines the parameters for glibenclamide and its metabolites, which can be adapted and optimized for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Glibenclamide | 494.2 | 369.1 | 150 | 25 |

| This compound (Predicted) | 510.1 | Optimize based on fragmentation | 150 | Optimize |

| Metabolite 1 (M1) | 510.1 | 369.1 | 150 | 28 |

| Metabolite 2a (M2a) | 510.1 | 387.1 | 150 | 28 |

| Metabolite 2b (M2b) | 510.1 | 387.1 | 150 | 28 |

| Metabolite 3 (M3) | 510.1 | 492.1 | 150 | 25 |

| Metabolite 4 (M4) | 526.1 | 369.1 | 150 | 30 |

| Glibenclamide-d11 (Internal Standard) | 505.2 | 380.1 | 150 | 25 |

Note: The specific identity of M1-M4 as cis/trans isomers of hydroxyglibenclamide would require further characterization, but this table provides a validated starting point for method development.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for the analysis of glibenclamide and its metabolites in human plasma.[5]

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Internal Standard (IS) solution (e.g., Glibenclamide-d11 in methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 12,000 x g and 4°C)

-

Sample concentrator (e.g., nitrogen evaporator) at 40°C

-

Reconstitution solution: 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727) (50:50, v/v)

Procedure:

-

Pipette 400 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard solution and vortex for 1 minute.

-

Add 1.2 mL of acetonitrile containing 0.1% formic acid.

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue with 120 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 5.0) |

| Mobile Phase B | Methanol |

| Gradient | A linear gradient tailored to separate the parent drug from its metabolites. A typical starting point is 95% A, ramping to 5% A over several minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for specific instrument |

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and analysis.

Predicted Fragmentation Pathway

A potential fragmentation pathway for this compound is initiated by the cleavage of the sulfonylurea bond.

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated method for glibenclamide and its metabolites, which serves as a benchmark for the analysis of this compound.[5]

| Analyte | LLOQ in Plasma (ng/mL) | LLOQ in Urine (ng/mL) |

| Glibenclamide | 1.02 | 0.0594 |

| Metabolites (M1-M4) | 0.100 - 0.113 | 0.984 - 1.02 |

Conclusion

The protocols and data presented provide a comprehensive framework for the sensitive and selective mass spectrometric analysis of this compound in biological matrices. The detailed sample preparation procedure, coupled with optimized LC-MS/MS parameters, allows for accurate quantification essential for drug metabolism and pharmacokinetic studies. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

- 1. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. cis-3-Hydroxyglyburide | C23H28ClN3O6S | CID 91810507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]

- 5. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide (glyburide), a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] Glibenclamide exerts its therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This action is mediated through the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1][3] this compound has been shown to possess hypoglycemic activity, contributing to the overall therapeutic effect of the parent drug.[1] In fact, it is known to exhibit approximately 50% of the hypoglycemic activity of glibenclamide by increasing insulin secretion.[1]

These application notes provide a comprehensive set of detailed protocols for the in vitro characterization of this compound. The assays described herein are designed to assess its metabolic stability, its effect on insulin secretion, its interaction with the KATP channel, and its potential cytotoxicity. The data generated from these assays are crucial for understanding the pharmacological and toxicological profile of this active metabolite.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Concentration of this compound (µM) | 1, 10, 50 |

| % Remaining of this compound | |

| Half-life (t½, min) | |

| Intrinsic Clearance (CLint, µL/min/mg protein) |

Table 2: Effect of this compound on Insulin Secretion from MIN6 Cells

| Treatment | Glucose (mM) | This compound (µM) | Insulin Secreted (ng/mL) | Fold Increase over Basal |

| Basal | 2.8 | 0 | 1.0 | |

| Stimulated | 16.7 | 0 | ||

| Test Compound | 16.7 | 0.1 | ||

| 16.7 | 1 | |||

| 16.7 | 10 | |||

| 16.7 | 50 | |||

| Positive Control (Glibenclamide) | 16.7 | 1 | ||

| EC50 (µM) |

Table 3: Competitive Binding of this compound to the SUR1 Subunit of the KATP Channel

| Competitor | Concentration (nM) | Specific Binding of [³H]-Glibenclamide (%) |

| Unlabeled Glibenclamide | 0.1 - 1000 | |

| This compound | 0.1 - 1000 | |

| IC50 (nM) - Glibenclamide | ||

| Ki (nM) - Glibenclamide | ||

| IC50 (nM) - this compound | ||

| Ki (nM) - this compound |

Table 4: Cytotoxicity of this compound in HepG2 Cells (MTT Assay)

| Compound | Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 0 | 100 |

| This compound | 1 | |

| 10 | ||

| 50 | ||

| 100 | ||

| 500 | ||

| Positive Control (Doxorubicin) | 1 | |

| IC50 (µM) |

Experimental Protocols

In Vitro Metabolism Assay

Objective: To determine the metabolic stability of this compound in human liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare human liver microsomes (pooled from multiple donors) at a concentration of 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes (final concentration 0.5 mg/mL), this compound (at desired concentrations, e.g., 1, 10, and 50 µM), and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) and intrinsic clearance (CLint) using appropriate software.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN6).

Methodology:

-

Cell Culture:

-

Culture MIN6 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with FBS and β-mercaptoethanol) until they reach 80-90% confluency.

-

Seed the cells into 24-well plates and allow them to attach and grow for 48 hours.

-

-

Insulin Secretion Assay:

-

Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C.

-

Aspirate the pre-incubation buffer and add fresh KRBH containing either low glucose (basal) or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound or a positive control (glibenclamide).

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the fold increase in insulin secretion for each condition relative to the basal (low glucose) condition.

-

Determine the EC50 value for this compound.

-

KATP Channel Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound to the SUR1 subunit of the KATP channel.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the SUR1 subunit (e.g., HEK293 cells).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to SUR1 (e.g., [³H]-Glibenclamide), and varying concentrations of unlabeled this compound or unlabeled glibenclamide (for competition).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cytotoxicity Assay (MTT Assay)